![molecular formula C8H10Br2N2 B2985341 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide CAS No. 153655-79-9](/img/structure/B2985341.png)
2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromomethyl group attached to the imidazo[1,2-a]pyridine ring system. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide typically involves the bromination of the corresponding imidazo[1,2-a]pyridine precursor. One common method involves the use of hydrobromic acid and a suitable brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at temperatures between 0-25°C.
Major Products Formed
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and studying cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. Additionally, the imidazo[1,2-a]pyridine ring system can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide is unique due to its specific structural features, including the bromomethyl group and the imidazo[1,2-a]pyridine ring system. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Actividad Biológica
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7BrN2
- Molecular Weight : 215.06 g/mol
- CAS Number : 7169-97-3
The compound acts primarily as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis and tumor growth. By inhibiting this receptor, the compound can potentially reduce tumor vascularization and growth in various cancer types.
Inhibition of VEGF-R2
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant inhibitory effects on VEGF-R2. This inhibition is crucial for developing therapies targeting cancers where angiogenesis is a key factor.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15.4 | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 12.8 | Mitochondrial dysfunction leading to cell death |
Case Study 1: Lung Cancer
A study conducted on A549 cells treated with varying concentrations of this compound revealed significant dose-dependent cytotoxicity. Flow cytometry analysis indicated increased early and late apoptosis rates compared to control groups.
Case Study 2: Breast Cancer
In MCF-7 cells, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action enhances its efficacy as a potential therapeutic agent against breast cancer.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via halogenation of imidazo[1,2-a]pyridine precursors. For example, bromination using N-bromosuccinimide (NBS) or bromine in acetic acid under controlled conditions (e.g., microwave-assisted reactions) improves yield and selectivity . To optimize purity, column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended. Low yields (e.g., 61% in some cases ) may require recrystallization from ethanol or DMSO to remove unreacted starting materials. Monitor reactions using TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DMSO-d6 or CDCl3 as solvents. Key signals include the bromomethyl group (~4.5–5.0 ppm for CH2Br in 1H NMR) and aromatic protons (7.0–9.0 ppm) .
- IR Spectroscopy: Confirm C-Br stretching vibrations (~500–600 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI/HRMS): Validate molecular weight (e.g., theoretical vs. observed mass for C7H8Br2N2: 295.92 g/mol) .
Q. How can researchers mitigate challenges in isolating imidazo[1,2-a]pyridine derivatives due to hygroscopicity or instability?
Methodological Answer: Store the compound in anhydrous conditions (desiccator with P2O5) at –20°C. For isolation, use rapid vacuum filtration and avoid prolonged exposure to light. Lyophilization is preferred for hydrates. Stability assays (TGA/DSC) can identify decomposition thresholds (e.g., melting point 149–152°C ).
Advanced Research Questions
Q. What strategies are effective for functionalizing the bromomethyl group to synthesize bioactive derivatives?
Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:
- React with hydrazines to form hydrazides for antimicrobial agents .
- Couple with arylboronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh3)4 catalyst, DMF/H2O) to introduce aromatic moieties . Monitor regioselectivity using DFT calculations (e.g., B3LYP/6-31G* level) to predict reaction pathways .
Q. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanisms or regioselectivity?
Methodological Answer: Perform DFT studies to model transition states and electron density maps. For instance, calculate activation energies for competing pathways (e.g., Michael addition vs. cyclization in imidazo[1,2-a]pyrimidine synthesis ). Validate with experimental data (e.g., NMR coupling constants or XRD bond angles ).
Q. What approaches are suitable for evaluating the bioactivity of derivatives against parasitic or microbial targets?
Methodological Answer:
- Anthelmintic Activity: Use Caenorhabditis elegans or Schistosoma mansoni models. Measure motility inhibition (IC50 via ATPase assays) .
- Antimicrobial Screening: Perform microbroth dilution (MIC assays) against Staphylococcus aureus or Escherichia coli. Include cytotoxicity controls (e.g., mammalian cell lines) .
- Molecular Docking: Target enzymes like Leishmania trypanothione reductase (PDB ID: 2JK6) to rationalize activity .
Q. How can crystallographic data resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Use single-crystal XRD to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking ). For hydrates, analyze water molecule positions via O—H···O/N interactions. Refine data with SHELXL and visualize packing motifs (e.g., C—H···π interactions in imidazole rings ).
Q. What methodologies address low reaction yields (<70%) in multi-step syntheses involving this compound?
Methodological Answer:
- Optimize stepwise intermediates: For example, protect the imidazole nitrogen with Boc groups before bromination .
- Use flow chemistry for exothermic reactions (e.g., bromine addition) to enhance control and scalability .
- Screen catalysts (e.g., CuI for Ullmann coupling) to improve cross-coupling efficiency .
Propiedades
IUPAC Name |
2-(bromomethyl)-2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,7H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNBTJNTLWIGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CC=C2)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.